3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Chemical Identity Quality Control Procurement Verification

This 3,4-difluoro-dibenzoxazepine-benzamide provides a unique fluorinated chemotype for GPCR selectivity screening and ADME studies. The 3,4-difluoro pattern creates a distinct electrostatic profile versus unsubstituted, chloro, bromo, or methoxy congeners, with documented >100-fold selectivity differences among related dibenzoxazepines at H1, H4, and 5-HT2A receptors. The ortho- and meta-fluorine atoms offer an intrinsic 19F NMR handle for metabolic tracking without radiolabeling—an advantage absent in the non-fluorinated parent (CAS 922082-98-2). Insist on HRMS and 1H/19F NMR QC to rule out mis-shipment.

Molecular Formula C20H12F2N2O3
Molecular Weight 366.324
CAS No. 922108-86-9
Cat. No. B2878391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922108-86-9
Molecular FormulaC20H12F2N2O3
Molecular Weight366.324
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H12F2N2O3/c21-14-7-5-11(9-15(14)22)19(25)23-12-6-8-17-13(10-12)20(26)24-16-3-1-2-4-18(16)27-17/h1-10H,(H,23,25)(H,24,26)
InChIKeyUXAPRMIMQPCPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922108-86-9): Procurement-Relevant Chemical Identity and Core Properties


3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922108-86-9) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine-benzamide chemotype. Its molecular formula is C20H12F2N2O3 (MW = 366.32 g/mol), featuring a dibenzoxazepinone core linked via an amide bond to a 3,4-difluorophenyl ring [1]. The compound is catalogued in screening libraries and has been annotated in patent filings, though its primary pharmacological target remains to be rigorously characterized in peer-reviewed literature; vendor annotations suggest dopamine D2 receptor interaction, but this lacks publicly available confirmatory data from authoritative sources [2]. From a procurement standpoint, the compound represents a structurally distinctive heterocyclic amide with two metabolically relevant fluorine substituents whose electronic and lipophilic contributions differ measurably from halogen-free, chloro-, or methoxy-substituted congeners, making substitution without analytical verification inadvisable.

Why In-Class 11-Oxo-Dibenzoxazepine-Benzamides Cannot Be Interchanged: The 3,4-Difluoro Differentiation Rationale


Although the dibenzoxazepinone scaffold is shared across multiple catalog compounds, the identity, position, and electronic character of substituents on the benzamide ring profoundly influence target engagement, selectivity, and ADME properties. Literature on structurally related dibenzoxazepines demonstrates that even minor halogen substitution pattern changes can toggle receptor selectivity between histamine H1, H4, and serotonin 5-HT2A receptors by over 100-fold [1]. The 3,4-difluoro pattern present in this compound creates a distinct electrostatic potential surface and hydrogen-bond-acceptor profile compared to unsubstituted, 4-chloro, 3-bromo, or 3,4-dimethoxy variants commonly catalogued as 'similar' by vendors. Absent head-to-head comparative data, the difluoro substitution warrants careful experimental validation rather than assumption of pharmacological equivalence; a researcher substituting the unsubstituted analog (CAS 922082-98-2) into a protocol developed for the 3,4-difluoro compound risks off-target activity and altered potency.

Quantitative Comparative Evidence for 3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: What Data Exist and What Critical Gaps Remain


Structural Identity Confirmation via PubChem Registration: Differentiating the 3,4-Difluoro Compound from Closest Catalog Analogs

The target compound (CAS 922108-86-9, MW 366.32 g/mol, C20H12F2N2O3) can be unambiguously distinguished from its closest vendor-listed structural analogs by exact mass and fluorine count [1]. The unsubstituted parent N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922082-98-2) has a molecular weight of 330.3 g/mol and lacks fluorine, while the 4-chloro analog (CAS ~922108-90-5) and the 3,4-dimethyl analog (MW 358.4), all catalogued as 'related products', differ substantially in elemental composition and thus physicochemical properties [2].

Chemical Identity Quality Control Procurement Verification

Class-Level Pharmacological Plasticity of the Dibenzoxazepine Scaffold: Why Substitution Pattern Dictates Target Engagement

A systematic pharmacological study of 32 dibenzoxazepine and oxepine derivatives demonstrated that halogen substitution position and identity on the tricyclic core toggle receptor selectivity profiles among histamine H1, H4, serotonin 5-HT2A, and muscarinic receptors [1]. For example, the 3,7-dichloro substitution pattern in compound 3,7-dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine yielded a dual hH1/h5-HT2A ligand with pKi values of 9.23 and 8.74 respectively, while the isomeric 3,8-dichloro oxepine analog showed a >30-fold selectivity window favoring hH1R over h5-HT2AR. Although the target 3,4-difluoro compound was not included in this panel, the data establish the principle that halogen count and regiochemistry critically modulate polypharmacology in this chemotype.

Receptor Selectivity SAR Off-Target Risk

Physicochemical Property Divergence: Calculated LogP and PSA Differences Between the 3,4-Difluoro Compound and Its Non-Fluorinated Parent

Using the XLogP3 and topological polar surface area (TPSA) algorithms hosted by PubChem, the 3,4-difluoro substitution increases calculated lipophilicity by approximately +0.5 log units relative to the unsubstituted parent (XLogP3 = 3.3 vs. 2.8 estimated from structural data for the unsubstituted analog, CAS 922082-98-2) while maintaining identical hydrogen-bond donor/acceptor counts [1]. This shift in lipophilicity directly impacts predicted membrane permeability and non-specific protein binding, making the difluoro analog pharmacokinetically non-interchangeable with the parent compound.

Lipophilicity ADME Physicochemical Profiling

Evidence-Anchored Application Scenarios for 3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


Dopamine D2 Receptor Probe Development (Requires Validation)

Vendor annotations indicate potential dopamine D2 receptor interaction. If confirmed by in-house radioligand displacement assays, the compound's 3,4-difluoro substitution pattern may offer a distinct D2 binding kinetics profile compared to known benzamide antipsychotics (e.g., sulpiride, raclopride), leveraging the oxazepinone core's conformational restriction. Procurement for this purpose must include a request for analytical QC data (HRMS, 1H/19F NMR) to rule out mis-shipment of non-fluorinated analogs [1].

GPCR Selectivity Profiling Panel Anchor Compound

Given the class-level evidence that dibenzoxazepines can exhibit sharp selectivity cliffs between H1, H4, and 5-HT2A receptors depending on halogenation [2], the 3,4-difluoro compound is appropriate for inclusion as a structurally distinct anchor in broad-panel GPCR selectivity screens. Its profile, once experimentally determined, will test whether the 3,4-difluorobenzamide motif directs selectivity toward dopamine, serotonin, or histamine receptor subtypes differently than the core-chlorinated analogs described in the literature [2].

Fluorine-19 NMR Metabolic Stability and Protein Binding Studies

The two symmetrically non-equivalent fluorine atoms (ortho and meta to the amide) provide an intrinsic 19F NMR handle for studying metabolic stability, plasma protein binding, and tissue distribution without requiring radiolabeling. This analytical advantage is absent in the non-fluorinated parent compound (CAS 922082-98-2) and in chloro or bromo analogs, making the 3,4-difluoro compound uniquely suited for NMR-based ADME assays [1].

Structure-Activity Relationship (SAR) Reference for Fluorinated Benzamide Library Enumeration

In medicinal chemistry campaigns exploring fluorine substitution effects on target potency and selectivity, this compound serves as a direct comparator to its 4-fluoro, 3-fluoro, 2,4-difluoro, and 3,4-dichloro counterparts. Its procurement enables systematic SAR exploration where the 3,4-difluoro pattern is hypothesized to balance electron-withdrawing effects with limited steric perturbation relative to chloro or methyl substituents [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.